molecular formula C12H9Cl2N5O3S B2596300 N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1203337-47-6

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2596300
CAS No.: 1203337-47-6
M. Wt: 374.2
InChI Key: ZBMWERJVKSRMJE-UHFFFAOYSA-N
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Description

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a thiophene ring, an oxadiazole ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Synthesis of 2,5-dichlorothiophene: This can be achieved through the chlorination of thiophene using chlorine gas in the presence of a catalyst.

    Formation of 1,3,4-oxadiazole ring: The 2,5-dichlorothiophene is then reacted with hydrazine hydrate and carbon disulfide to form the oxadiazole ring.

    Synthesis of pyrazole ring: The oxadiazole intermediate is further reacted with appropriate hydrazine derivatives to form the pyrazole ring.

    Final coupling reaction: The pyrazole intermediate is then coupled with 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antioxidant agent

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N5O3S/c1-19-4-6(11(18-19)21-2)9(20)15-12-17-16-10(22-12)5-3-7(13)23-8(5)14/h3-4H,1-2H3,(H,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMWERJVKSRMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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